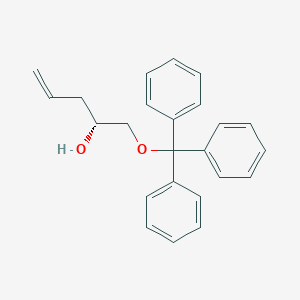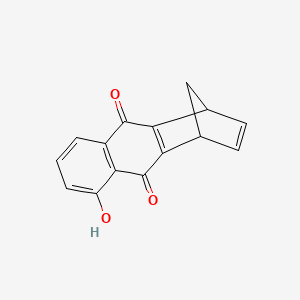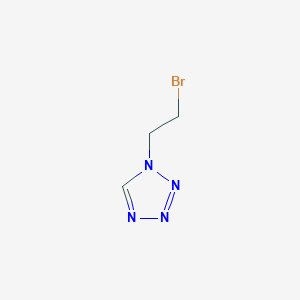![molecular formula C34H63NO7 B12572358 6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid CAS No. 192118-85-7](/img/structure/B12572358.png)
6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid is a complex organic compound with a unique structure that includes both ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the ester and amide bonds under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other esters and amides with long alkyl chains and similar functional groups. Examples include:
- 6-aminohexanoic acid
- 1,4-dioxobutane derivatives
Uniqueness
What sets 6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid apart is its specific combination of functional groups and stereochemistry, which may confer unique properties and applications not found in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
192118-85-7 |
|---|---|
Molecular Formula |
C34H63NO7 |
Molecular Weight |
597.9 g/mol |
IUPAC Name |
6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid |
InChI |
InChI=1S/C34H63NO7/c1-3-5-7-9-11-13-15-17-19-23-27-41-33(39)29-30(35-31(36)25-21-22-26-32(37)38)34(40)42-28-24-20-18-16-14-12-10-8-6-4-2/h30H,3-29H2,1-2H3,(H,35,36)(H,37,38)/t30-/m0/s1 |
InChI Key |
DZWJQQRAUZJHNM-PMERELPUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)C[C@@H](C(=O)OCCCCCCCCCCCC)NC(=O)CCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCC)NC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde,2,2',3,3'-tetrahydro-](/img/structure/B12572288.png)
![[2-(Methoxymethylidene)cyclohexyl]acetonitrile](/img/structure/B12572295.png)
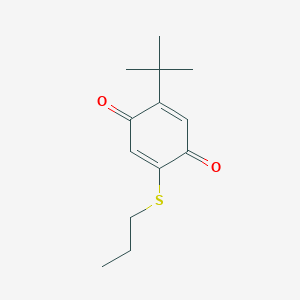
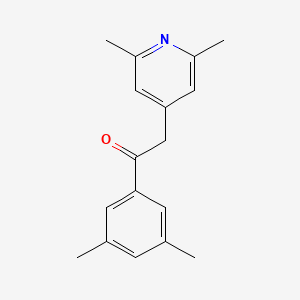
![4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine](/img/structure/B12572309.png)
![4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate](/img/structure/B12572323.png)
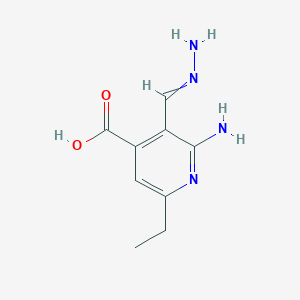

![(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene](/img/structure/B12572339.png)

